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molecular formula C4H2Cl2N2O B026424 4,5-Dichloro-3(2H)-pyridazinone CAS No. 932-22-9

4,5-Dichloro-3(2H)-pyridazinone

Cat. No. B026424
M. Wt: 164.97 g/mol
InChI Key: VJWXIRQLLGYIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258134B2

Procedure details

Hydrazine sulfate (305.7 g, 2.35 mol) was added to a solution of 3,4-dichloro-5-hydroxy-5H-furan-2-one (419 g, 2.48 mol) and sodium acetate (212 g, 2.58 mol) in water (600 mL). The mixture was stirred at reflux for 4 h. After filtration and evaporation, the residual solid was recrystallized from ethanol to afford 4,5-dichloropyridazin-3(2H)-one (216 g, 67%) as an off-white solid. LC-MS 165 [M+H+].
Quantity
305.7 g
Type
reactant
Reaction Step One
Quantity
419 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][NH2:7].[Cl:8][C:9]1[C:10](=O)[O:11][CH:12](O)[C:13]=1[Cl:14].C([O-])(=O)C.[Na+]>O>[Cl:8][C:9]1[C:10](=[O:11])[NH:6][N:7]=[CH:12][C:13]=1[Cl:14] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
305.7 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NN
Name
Quantity
419 g
Type
reactant
Smiles
ClC=1C(OC(C1Cl)O)=O
Name
Quantity
212 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation
CUSTOM
Type
CUSTOM
Details
the residual solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(NN=CC1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 216 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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